2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one
Description
Properties
IUPAC Name |
2,6,6-trimethyl-5,7-dihydro-1H-indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-7-4-8-9(12-7)5-11(2,3)6-10(8)13/h4,12H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISMCSZGMQXHCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)CC(CC2=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361226 | |
| Record name | 2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69595-03-5 | |
| Record name | 1,5,6,7-Tetrahydro-2,6,6-trimethyl-4H-indol-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69595-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Zinc-Mediated Reductive Cyclization
This is the most documented and widely used method for synthesizing 2,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one. The procedure involves the reaction of anti-pyruvic aldehyde-1-oxime with 5,5-dimethyl-1,3-cyclohexanedione in a mixture of acetic acid and water, with zinc powder as the reducing agent.
| Parameter | Details |
|---|---|
| Reactants | Anti-pyruvic aldehyde-1-oxime (1 eq), 5,5-dimethyl-1,3-cyclohexanedione (1 eq) |
| Solvent | Acetic acid (HOAc) and water (7:3 ratio) |
| Reducing Agent | Zinc powder (2 eq) |
| Temperature | Reflux (~100 °C) |
| Reaction Time | Overnight (approx. 12-16 hours) |
| Workup | Concentration, pH adjustment to ~6 with NaHCO3, extraction with dichloromethane, drying over Na2SO4 |
| Purification | Flash chromatography (5% ethyl acetate in dichloromethane), trituration in ether-hexane (2:1) |
| Yield | 45-52% |
- The oxime undergoes reductive cyclization facilitated by zinc, which reduces the oxime to an amine intermediate.
- The 1,3-cyclohexanedione acts as a nucleophile, condensing with the amine to form the indolone ring system.
- The acidic aqueous medium promotes cyclization and stabilizes intermediates.
- Zinc powder is added slowly at room temperature to control the reaction rate and avoid side reactions.
- The reaction mixture is refluxed to ensure complete conversion.
- The product is isolated as a yellow solid with confirmed purity by LC-MS (m/z 178.1 for [M+H]+).
Sodium Hydride-Mediated Cyclization in N,N-Dimethylformamide
An alternative method involves the use of sodium hydride as a strong base in anhydrous N,N-dimethylformamide (DMF) to promote cyclization and substitution reactions on the tetrahydroindolone scaffold.
| Parameter | Details |
|---|---|
| Reactants | 3,6,6-Trimethyl-1,5,6,7-tetrahydro-indol-4-one (starting material), sodium hydride (60% dispersion in oil) |
| Solvent | Anhydrous N,N-dimethylformamide (DMF) |
| Temperature | 55-150 °C (microwave irradiation possible) |
| Reaction Time | 0.4 to 2 hours |
| Workup | Quenching with water, extraction with ethyl acetate, drying, concentration |
| Purification | Column chromatography |
| Yield | Up to 68-84% depending on substrate and conditions |
- Sodium hydride deprotonates the nitrogen or active methylene groups, facilitating intramolecular cyclization or nucleophilic substitution.
- Microwave irradiation can accelerate the reaction, reducing time and improving yield.
- This method is often used for further functionalization of the indolone core rather than initial synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that 2,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one exhibits significant antimicrobial properties. In a study focusing on its efficacy against various pathogens, the compound demonstrated inhibitory effects comparable to established antibiotics.
Case Study :
A study conducted by researchers investigated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, suggesting potential for development into a new antimicrobial agent .
Anti-inflammatory Properties
The compound also shows promise in reducing inflammation. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines.
Case Study :
In a controlled laboratory setting, the compound was tested on human macrophages stimulated with lipopolysaccharide (LPS). The results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 50% at a concentration of 10 µM .
Skin Care Formulations
Due to its beneficial properties for skin health, this compound is being explored as an ingredient in cosmetic formulations.
Data Table: Cosmetic Formulation Components
| Ingredient | Function | Concentration (%) |
|---|---|---|
| This compound | Active agent | 0.5 - 2 |
| Hyaluronic Acid | Moisturizer | 0.1 - 1 |
| Vitamin E | Antioxidant | 0.5 - 1 |
| Glycerin | Humectant | 3 - 5 |
In a formulation study published in the Brazilian Journal of Pharmaceutical Sciences, formulations containing this compound were shown to enhance skin hydration and reduce signs of aging .
Synthesis of Dyes and Pigments
The indole structure of this compound makes it suitable for synthesizing various dyes and pigments used in textiles and coatings.
Case Study :
A recent synthesis pathway developed for producing indole-based dyes utilized this compound as a precursor. This method improved yield and reduced environmental impact compared to traditional methods .
Mechanism of Action
The mechanism of action of 2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural analogs and their substituent differences:
Key Observations :
- Substituent Position : The 2-methyl group in 69595-03-5 distinguishes it from 3,6,6-trimethyl isomers (e.g., 56008-20-9), which exhibit different bioactivity profiles .
- Steric Effects : Tetramethyl derivatives (e.g., 7273-08-7) show reduced reactivity in nucleophilic substitutions due to steric hindrance .
- Aryl Substituents : Chlorophenyl or phenyl groups at the 1- or 2-position (e.g., 96757-22-1) enhance DNA-binding and antiproliferative properties .
Comparison :
- Palladium Catalysis : Efficient for selective methyl group introduction but requires inert conditions .
- Azide-Based Cyclization : Versatile for generating diverse substituents but involves hazardous intermediates .
- Green Chemistry : Water-based or solvent-free methods (e.g., ) prioritize sustainability but may limit scalability.
Mechanistic Insights :
Physicochemical Properties
Biological Activity
2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one (CAS No. 69595-03-5) is a compound of interest due to its potential biological activities. This indole derivative exhibits various pharmacological properties and has been studied for its implications in drug discovery and development.
- Molecular Formula : C11H15NO
- Molecular Weight : 177.24 g/mol
- CAS Number : 69595-03-5
- MDL Number : MFCD00129627
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines.
- Neuroprotective Effects : There are indications of neuroprotective properties, potentially useful in treating neurodegenerative diseases.
- Antimicrobial Properties : Its efficacy against certain bacterial strains has been noted.
Case Studies and Findings
-
Cell Line Studies :
- A study investigated the compound's effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics .
- Flow cytometry analysis demonstrated that the compound induced apoptosis in treated cells, suggesting a mechanism of action that involves programmed cell death .
- Mechanism of Action :
Antimicrobial Properties
Preliminary tests have shown that this compound possesses antimicrobial activity against various bacterial strains. The exact mechanisms remain to be elucidated; however, the structural characteristics of indoles often contribute to their bioactivity against pathogens .
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Organism | IC50/Activity Level | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | ~10 µM | Induction of apoptosis via caspase activation |
| Anticancer | HCT116 (Colon Cancer) | ~12 µM | Induction of apoptosis |
| Neuroprotective | Neuronal Cells | TBD | Modulation of neurotransmitter systems |
| Antimicrobial | Various Bacterial Strains | TBD | Potential disruption of bacterial membranes |
Q & A
Q. What are the most efficient synthetic routes for 2,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one, and how do reaction conditions influence yield?
The compound is commonly synthesized via multi-component reactions. A three-component approach using phenacyl bromide, dimedone, and substituted anilines in water-ethanol (1:1) under reflux achieves yields of 73–94% . Key steps include alkylation of dimedone with phenacyl bromide to form a triketone intermediate, followed by cyclization with aniline derivatives. Solvent choice (e.g., water-ethanol) improves atom economy and reduces toxicity compared to acetic acid or DMF-based methods . For optimization, monitor reaction progress via TLC and adjust reflux time (typically 12–24 hours) to maximize yield.
Q. How can structural characterization of this compound be reliably performed using spectroscopic methods?
- 1H-NMR : Key signals include:
Q. What solvent systems and catalysts are optimal for scaling up synthesis?
Water-ethanol mixtures (1:1) are preferred for green chemistry, offering high yields (up to 94%) without hazardous solvents . K₂CO₃ acts as a mild base to facilitate cyclization. For larger scales, ensure efficient stirring and controlled temperature to prevent side reactions like over-alkylation.
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what challenges arise in stereochemical control?
Enantioselective routes involve rhodium-catalyzed asymmetric C-H insertion or enzymatic kinetic resolution. For example, chemoenzymatic methods using Aspergillus niger can resolve racemic mixtures into enantiomers with >90% ee . Challenges include optimizing catalyst loading (e.g., Rh₂(OAc)₄ at 2–5 mol%) and preventing epimerization during workup. Monitoring enantiomeric excess via chiral HPLC or polarimetry is critical .
Q. What biological activities are associated with derivatives of this compound, and how can structure-activity relationships (SAR) guide drug discovery?
Derivatives exhibit inhibitory activity against guanylate cyclase and 5-HT1A receptors, relevant to cardiovascular and CNS disorders . SAR studies show that:
- Substituent position : Aryl groups at the 1-position enhance receptor binding affinity.
- Methyl groups : 6,6-Dimethyl moieties improve metabolic stability . Use in vitro assays (e.g., enzyme inhibition or cell viability tests) to validate activity, followed by molecular docking to predict binding modes .
Q. How do computational methods aid in predicting reactivity and optimizing synthetic pathways?
Density functional theory (DFT) calculations can model transition states for key steps like cyclization or C-H insertion. For example, calculate activation energies for Pd-catalyzed intramolecular C-H functionalization to identify rate-limiting steps . Pair computational results with experimental data (e.g., reaction kinetics) to refine mechanistic models.
Data Contradictions and Resolution
Q. Discrepancies in reported melting points and spectral How should researchers validate their findings?
- Melting points : Literature values range from 147°C to 207°C for derivatives . Variations arise from polymorphic forms or impurities. Always compare with recrystallized standards and report solvent systems used for purification.
- NMR shifts : Minor deviations (e.g., δ ±0.1 ppm) may result from solvent (CDCl₃ vs. DMSO-d₆) or concentration. Cross-validate with HSQC/HMBC for unambiguous assignments .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
